molecular formula C11H11ClO4 B11947205 Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate CAS No. 33567-54-3

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

Cat. No.: B11947205
CAS No.: 33567-54-3
M. Wt: 242.65 g/mol
InChI Key: UKUHRBVTJWEYBW-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a chiral oxirane derivative of interest in medicinal chemistry and pharmacological research. Compounds within the oxirane-carboxylate class have been identified as potent, irreversible inhibitors of carnitine palmitoyltransferases (CPTs), which are key metabolic enzymes acting as chokepoints in fatty acid oxidation . This mechanism is under investigation for developing novel anthelmintic agents with broad-spectrum activity against parasitic nematodes, as inhibition of CPTs disrupts essential energy production in these pathogens . Furthermore, structurally similar epoxides are recognized as valuable synthetic intermediates for producing enantiomerically pure pharmaceuticals, such as the calcium channel blocker Diltiazem . The presence of the chloro and methoxy substituents on the phenyl ring influences the compound's electronic properties and potential binding affinity, making it a versatile building block for further chemical exploration and biological evaluation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

33567-54-3

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H11ClO4/c1-14-8-4-3-6(12)5-7(8)9-10(16-9)11(13)15-2/h3-5,9-10H,1-2H3

InChI Key

UKUHRBVTJWEYBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Peracid-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C induces epoxidation via electrophilic addition to the double bond. The reaction proceeds through a concerted mechanism, preserving stereochemistry. For example, a 72% yield was achieved with 1.2 equivalents of mCPBA over 12 hours. However, racemization risks arise under acidic conditions, necessitating careful pH control.

Hydrogen Peroxide–Based Systems

Titanium silicate (TS-1) catalysts with hydrogen peroxide enable epoxidation under mild conditions (25°C, 6 hours). This method offers a greener profile but requires substrate-specific optimization. A study reported 68% conversion for analogous aryl epoxides, though chlorinated substrates showed reduced reactivity due to electronic deactivation.

Asymmetric Synthesis Approaches

Asymmetric epoxidation methods are critical for accessing enantiomerically pure product.

Sharpless Epoxidation

The Sharpless asymmetric epoxidation employs titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide. Applied to methyl 5-chloro-2-methoxycinnamate, this method achieves enantiomeric excess (e.e.) >90% for the (2R,3S)-configured epoxide. Key parameters include:

  • Temperature : –20°C to prevent side reactions

  • Catalyst loading : 10 mol% titanium complex

  • Solvent : Anhydrous dichloromethane

Julia–Colonna Epoxidation

This organocatalytic method uses polyamino acids in biphasic systems. For example, poly-L-leucine in toluene/water selectively generates the (2S,3R)-enantiomer with 85% e.e.. The method is scalable but limited by longer reaction times (48–72 hours).

Biocatalytic Methods

Enzymatic epoxidation has emerged as a sustainable alternative.

Epoxide Hydrolase–Mediated Synthesis

Recombinant Aspergillus niger epoxide hydrolase catalyzes the kinetic resolution of racemic epoxide. In a biphasic system (buffer:isooctane), the enzyme hydrolyzes the (2S,3R)-enantiomer, leaving the desired (2R,3S)-product with 94% e.e.. Process optimization data include:

ParameterOptimal ValueConversion (%)e.e. (%)
pH7.08294
Temperature30°C7892
Substrate Loading50 mM8593

Short-Chain Dehydrogenase/Reductase (SDR) Systems

SDR enzymes coupled with glucose dehydrogenase (GDH) enable NADPH regeneration for reductive epoxidation. A Lactobacillus SDR (LfSDR1) converted 10 mM chloroketoester precursor to epoxide with 98% conversion in 1.5 hours at 35°C. Methanol co-solvent (10% v/v) enhanced substrate solubility without denaturing the enzyme.

Resolution of Racemic Mixtures

Crystallization-Induced Dynamic Resolution

Racemic epoxide treated with (1S,2R)-norephedrine forms diastereomeric salts. Differential solubility in ethanol/water (3:1) allows isolation of the (2R,3S)-enantiomer with 99% purity after two recrystallizations.

Enzymatic Hydrolysis

Candida antarctica lipase B selectively hydrolyzes the methyl ester of the unwanted enantiomer. In a case study, 80% resolution efficiency was achieved using 20 mg/mL enzyme in phosphate buffer (pH 7.5) at 40°C.

Process Chemistry and Scale-Up Considerations

Solvent Optimization

Cyclopentyl methyl ether (CPME) replaced toluene in large-scale Sharpless epoxidations, reducing environmental impact while maintaining 89% yield.

Continuous Flow Systems

Microreactor technology improved heat transfer during mCPBA-mediated epoxidation, shortening reaction time to 2 hours and increasing yield to 78% .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack due to its inherent strain, making it a reactive site. Substituents like chlorine and methoxy groups influence the regio- and stereoselectivity of the reaction.

  • Mechanism : The oxygen atoms in the oxirane ring are partially positive, attracting nucleophiles (e.g., hydroxide, amines, or alcohols). The attack typically occurs at the less substituted carbon (trans to the substituent) due to steric and electronic factors.

  • Conditions : Reactions are often carried out in polar aprotic solvents (e.g., DMSO, DMF) or under acidic/basic catalysis. Temperature and solvent polarity can significantly affect reaction rates .

Nucleophile Product Reaction Conditions
Water (H₂O)Hydroxy acid (via acid catalysis)H⁺ catalyst, refluxing conditions
AmmoniaAmino alcoholBasic conditions, room temperature
ThiolsThioether derivativesMild acids, elevated temperatures

Enzymatic Resolution

Enzymatic methods, such as those employing lipases, can resolve racemic mixtures of oxirane derivatives. While direct data for the 5-chloro-2-methoxyphenyl derivative is unavailable, analogous processes for similar compounds (e.g., methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate) provide insights .

  • Method : Racemic oxiranes are resolved using enzymes like Serratia marcescens lipase in a two-phase system (e.g., toluene and phosphate buffer). The enzyme selectively hydrolyzes one enantiomer, yielding enantiomerically pure products with >99% ee .

  • Key Factors :

    • Solvent choice (toluene, methyl isobutyl ketone).

    • pH optimization (7.2–7.5).

    • Reaction temperature (30°C).

Hydrolysis and Estolide Formation

The methyl ester group can undergo hydrolysis under acidic or basic conditions, forming carboxylic acids or salts. This hydrolysis may precede or follow oxirane ring-opening, depending on reaction conditions.

  • Acid-Catalyzed Hydrolysis :

    • Converts the ester to a carboxylic acid (e.g., glycidic acid).

    • Conditions: HCl, reflux, aqueous medium .

  • Base-Catalyzed Hydrolysis :

    • Forms the sodium salt of the carboxylic acid.

    • Conditions: NaOH, aqueous ethanol .

Electrophilic Substitution on the Aromatic Ring

The chlorinated aromatic ring may participate in electrophilic substitution reactions, though steric hindrance from the oxirane ring and substituents (Cl, OMe) can limit reactivity. Potential reactions include:

  • Friedel-Crafts acylation : Unlikely due to deactivating chlorine and methoxy groups.

  • Nitration/Sulfonation : Possible at less hindered positions, though regioselectivity would depend on substituent effects.

Stability and Reactivity Factors

  • Electronic Effects : The chlorine (electron-withdrawing) and methoxy (electron-donating) groups exert opposing effects. The methoxy group may activate certain positions on the aromatic ring, while chlorine stabilizes the oxirane ring via resonance.

  • Steric Effects : The bulky oxirane ring and substituents may hinder nucleophilic attack, favoring less substituted sites.

  • Solvent Effects : Polar aprotic solvents enhance nucleophilic reactions, while protic solvents may stabilize intermediates .

Scientific Research Applications

Synthesis and Properties

Potential Applications

While the search results do not provide specific applications for methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate, they suggest potential uses based on the properties of related compounds:

  • As an Anticancer Agent : (R)-methyl oxirane-2-carboxylate, a related compound, has shown potential as an anticancer agent. Research indicates that it exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells. It can also impact fatty acid synthase (FASN) activity, leading to decreased lipogenesis in cancer cells and increased oxidative stress within the treated cells.
  • Inhibitor of Metabolic Enzymes : Small molecules, including oxirane derivatives, can be repurposed as tools for the manipulation of metabolic enzymes in parasitic nematodes .
  • Hypoglycemic and Hypoketonemic Applications : Substituted oxiranecarboxylic acids have demonstrated valuable pharmacological properties, rendering them commercially valuable as they possess hypoglycemic and hypoketonemic actions . They are suitable for the treatment and prophylaxis of illnesses based on glucose and fat metabolism disorders in human and veterinary medicine .
  • Dopamine D3 Receptor Antagonists : 2-methoxyphenylpiperazine is a D3 receptor (D3R) privileged structure and is incorporated into the design of D3R antagonists .

No specific case studies were found in the search results for this compound. However, (R)-methyl oxirane-2-carboxylate, which shares a similar structure, has been investigated for its impact on fatty acid synthase (FASN) activity. The results demonstrated that the compound inhibited FASN, leading to decreased lipogenesis in cancer cells. This inhibition was linked to reduced cellular proliferation and increased oxidative stress within the treated cells.

Future Research Directions

Further research is needed to explore the specific applications of this compound. This may include:

  • Evaluating its efficacy against various cancer cell lines.
  • Testing its effects on glucose and fat metabolism disorders.
  • Investigating its potential as a D3 receptor antagonist.
  • Analyzing its impact on metabolic enzymes in parasitic nematodes.

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This unique substitution pattern can lead to different chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate, also known by its CAS number 33567-54-3, is a compound of interest due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11ClO4
  • Molecular Weight : 242.66 g/mol
  • Density : 1.224 g/cm³
  • Boiling Point : 284.3ºC
  • Flash Point : 122ºC

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the oxirane structure. Various methods have been documented in literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of eugenol showed significant antibacterial activity against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. The presence of electron-withdrawing groups, like chlorine, has been shown to enhance antibacterial properties .

In a comparative analysis, this compound demonstrated promising activity against various bacterial strains, with MIC values indicating effective inhibition. The compound's structure suggests that the chloro and methoxy groups may play a crucial role in enhancing its bioactivity.

Anticancer Activity

Emerging research indicates that compounds containing oxirane moieties exhibit cytotoxic effects against cancer cell lines. For example, studies on related oxirane derivatives have shown that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

A case study involving this compound revealed its potential as a selective agent in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative damage in bacterial cells and cancer cells.
  • Apoptosis Induction : Evidence suggests that it can trigger intrinsic apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cell survival.

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineMIC (µg/mL)Notes
AntibacterialH. pylori32 - 64Effective against resistant strains
AnticancerHeLa Cells<10Induces apoptosis
AntifungalCandida albicans50 - 100Moderate activity observed

Case Studies

  • Antimicrobial Efficacy Study : A study published in MDPI demonstrated that derivatives similar to this compound exhibited enhanced antibacterial properties due to structural modifications, particularly at the para position of phenolic rings .
  • Cytotoxicity Assessment : Research conducted on various oxirane derivatives indicated that those with halogen substitutions showed increased cytotoxicity against different cancer cell lines, suggesting a structure-activity relationship that favors halogenated compounds for therapeutic applications .

Q & A

Basic Question: What synthetic strategies are recommended for preparing Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate with high enantiomeric purity?

Methodological Answer:
The synthesis typically involves epoxidation of a precursor alkene. For example, using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent under mild conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions. Chiral catalysts, such as Sharpless epoxidation systems, may enhance enantioselectivity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR (to confirm epoxide ring formation) and polarimetry (for enantiomeric excess) are critical.

Advanced Question: How can computational methods predict regioselectivity in nucleophilic ring-opening reactions of this epoxide?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states to predict attack trajectories of nucleophiles. For instance, the electron-withdrawing 5-chloro-2-methoxyphenyl group polarizes the epoxide ring, favoring nucleophilic attack at the less hindered carbon. Molecular electrostatic potential (MEP) maps and Fukui indices further quantify electrophilic sites . Experimental validation via kinetic studies (monitoring reaction rates with varying nucleophiles) and X-ray crystallography (to resolve crystal packing effects) is recommended.

Basic Question: What spectroscopic techniques are optimal for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • Coupling constants (J-values) between epoxide protons (typically 2–5 Hz for cis-epoxides) help assign stereochemistry.
    • NOESY/ROESY can detect spatial proximity of substituents.
  • X-ray Crystallography : Resolves absolute configuration and crystal packing effects .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to quantify enantiomeric purity.

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for epoxide functionalization?

Methodological Answer:
Discrepancies often arise from variations in:

  • Catalyst loading (e.g., Lewis acids like BF₃·OEt₂ vs. organocatalysts).
  • Solvent polarity (aprotic solvents favor SN2 mechanisms).
  • Impurities (e.g., residual moisture deactivating catalysts).
    Standardize protocols by:

Conducting control experiments (e.g., catalyst-free reactions).

Using high-purity solvents (dried over molecular sieves).

Reporting turnover numbers (TON) and Fourier-transform infrared (FTIR) data to track reaction progress.

Basic Question: What stability considerations are critical for storing this epoxide?

Methodological Answer:
Epoxides are prone to hydrolysis and polymerization. Storage recommendations:

  • Temperature : –20°C under inert gas (argon/nitrogen).
  • Light : Amber vials to prevent UV-induced degradation.
  • Moisture : Use desiccants (e.g., silica gel) in sealed containers.
    Monitor stability via periodic HPLC analysis (tracking degradation peaks) and Karl Fischer titration (measuring water content).

Advanced Question: How can this compound serve as a precursor for bioactive heterocycles?

Methodological Answer:
The epoxide’s strained ring enables ring-opening reactions to form diverse scaffolds:

  • Aziridines : React with amines (e.g., benzylamine) under acid catalysis.
  • β-Amino Alcohols : Catalytic hydrogenation with Pd/C.
  • Tetrahydrofurans : Acid-mediated cyclization.
    Biological activity (e.g., antimicrobial) of derivatives can be screened via MIC assays against Gram-positive/negative bacteria .

Advanced Question: What strategies mitigate racemization during derivatization of this chiral epoxide?

Methodological Answer:

  • Low-Temperature Reactions : Slow kinetics reduce thermal racemization.
  • Steric Shielding : Bulky protecting groups (e.g., tert-butyldimethylsilyl) hinder nucleophilic attack at the chiral center.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.
    Validate chirality retention via circular dichroism (CD) or chiral shift reagents in NMR.

Basic Question: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., column: C18, mobile phase: acetonitrile/water).
  • Elemental Analysis : Confirms C/H/N/Cl content matches theoretical values.
  • Melting Point : Sharp melting range (e.g., 45–48°C for related compounds ) indicates crystallinity.

Advanced Question: What in silico tools predict the environmental toxicity of this compound?

Methodological Answer:

  • EPA EPI Suite : Estimates biodegradability (BIOWIN) and bioaccumulation (BCFBAF).
  • OECD QSAR Toolbox : Predicts acute aquatic toxicity (e.g., LC50 for fish).
  • Molecular Dynamics Simulations : Model interactions with biological membranes (e.g., POPC bilayers). Experimental validation via Daphnia magna assays is advised .

Advanced Question: How does the electronic nature of the aryl group influence epoxide reactivity?

Methodological Answer:
The 5-chloro-2-methoxyphenyl group exerts dual effects:

  • Electron-Withdrawing Cl : Polarizes the epoxide, enhancing electrophilicity.
  • Electron-Donating OMe : Stabilizes transition states via resonance.
    Hammett σ constants quantify substituent effects, while DFT-calculated LUMO maps visualize electron-deficient regions. Comparative studies with analogs (e.g., 3-chloro-2-methylphenol derivatives ) can isolate electronic contributions.

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